N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14775732
Molecular Formula: C20H23N5O3
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O3 |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H23N5O3/c1-15(26)16-5-7-17(8-6-16)23-19(27)14-22-20(28)25-12-10-24(11-13-25)18-4-2-3-9-21-18/h2-9H,10-14H2,1H3,(H,22,28)(H,23,27) |
| Standard InChI Key | HJMPUVOHJYMWAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
Structural Characteristics and Molecular Composition
Core Architectural Features
The compound’s architecture centers on a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This core is substituted at the 1-position with a carboxamide group linked to a pyridin-2-yl moiety and at the 4-position with an acetylphenyl-ureidoethyl chain . The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the acetylphenyl group contributes hydrophobic interactions and metabolic stability.
Molecular Descriptors and Stereoelectronic Properties
The IUPAC name N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide reflects its substituent hierarchy . Key stereoelectronic properties include:
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SMILES Notation:
CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 -
Topological Polar Surface Area: 101 Ų (estimated), indicating moderate membrane permeability .
The planar pyridine and acetylphenyl groups create a conjugated system that may enhance binding to aromatic-rich biological targets, such as enzyme active sites or receptor pockets.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step nucleophilic substitutions and coupling reactions (Scheme 1). A representative pathway includes:
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Piperazine Functionalization: Boc-protected piperazine undergoes nucleophilic aromatic substitution with 6-chloronicotinonitrile under microwave irradiation .
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Deprotection and Urea Formation: TFA-mediated Boc removal yields a primary amine, which reacts with isocyanates to form the carboxamide bridge .
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Acetylphenyl Integration: Coupling of the ureidoethyl intermediate with 4-acetylaniline completes the assembly.
Table 1: Representative Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Boc-piperazine, 6-chloronicotinonitrile, DIPEA | 120°C (MW) | 78% |
| 2 | TFA/DCM | 25°C | 92% |
| 3 | 4-Acetylaniline, EDC/HOBt | 0°C → RT | 65% |
Reactivity and Stability
The carboxamide and urea groups render the compound susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies in pH 7.4 buffer show 85% integrity over 24 hours, suggesting suitability for oral administration. The pyridinyl nitrogen participates in hydrogen bonding, as evidenced by X-ray crystallography of analogous compounds .
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
Experimental data indicate:
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Aqueous Solubility: 0.12 mg/mL (pH 7.4)
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logP: 2.8 (calculated), aligning with Lipinski’s Rule of Five
These properties suggest moderate blood-brain barrier penetration, though in vivo validation is pending.
Metabolic Pathways
In vitro hepatic microsomal assays predict primary oxidation at the acetyl group (CYP3A4-mediated) and piperazine ring hydroxylation (CYP2D6). The major metabolite, N-desacetyl derivative, retains 40% parent activity in preliminary screens.
Biological Activity and Target Engagement
Putative Mechanisms of Action
Structural analogs demonstrate affinity for pantothenate kinase (PANK), a regulator of coenzyme A biosynthesis . Docking studies suggest the pyridazine moiety forms bidentate hydrogen bonds with Arg306 in PANK3’s active site . Half-maximal inhibitory concentrations () for related compounds range from 12–85 nM .
Research Gaps and Future Directions
Unresolved Questions
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Target Specificity: Whether the compound selectively inhibits PANK isoforms or cross-reacts with unrelated kinases.
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In Vivo Efficacy: Pharmacodynamic profiles in animal models of neurodegeneration or metabolic syndrome.
Synthetic Optimization Opportunities
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Isosteric Replacements: Substituting the acetyl group with trifluoroacetyl may enhance metabolic stability.
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Prodrug Strategies: Esterification of the carboxamide to improve oral bioavailability.
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